(2-Ethynyl-1-phenylcyclopropyl)benzene
Description
Properties
Molecular Formula |
C17H14 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(2-ethynyl-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C17H14/c1-2-14-13-17(14,15-9-5-3-6-10-15)16-11-7-4-8-12-16/h1,3-12,14H,13H2 |
InChI Key |
SDBVAEDJWRUIBG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1CC1(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Multi-step Synthesis from 1-Phenyl-1-cyclopropanecarboxylic Acid
One reported synthesis involves starting from 1-phenyl-1-cyclopropanecarboxylic acid and proceeds through three main steps:
| Step | Reagents/Conditions | Purpose | Reaction Time/Temp |
|---|---|---|---|
| 1 | Lithium aluminium tetrahydride (LiAlH4) in diethyl ether and tetrahydrofuran | Reduction of carboxylic acid to alcohol | 2 hours, 0–20 °C |
| 2 | Pyridinium chlorochromate (PCC) in dichloromethane with molecular sieves | Oxidation of alcohol to aldehyde or ketone | 12 hours, 20 °C |
| 3 | Potassium carbonate in methanol | Deprotonation or further functional group transformation | 3 hours, 20 °C |
This route prepares the cyclopropyl intermediate, which can then be subjected to alkynylation to introduce the ethynyl group at the 2-position.
Alkynylation via Copper-Catalyzed Coupling
Copper(I) iodide-catalyzed coupling reactions are effective in introducing ethynyl groups onto aromatic or cyclopropyl substrates. A typical procedure involves:
| Component | Amount/Condition |
|---|---|
| Organoboron compound | 1.0 mmol |
| Alkynyl bromide | 1.0 mmol |
| Copper(I) iodide (CuI) | 0.10 mmol |
| 8-Hydroxyquinoline | 0.20 mmol |
| Ethanol | Solvent, 2.0 mL |
| Temperature | 80 °C |
| Time | 24 hours |
The reaction mixture is stirred under nitrogen atmosphere, followed by extraction and purification by column chromatography to yield the ethynylated product. This methodology is adaptable for coupling alkynyl groups onto cyclopropyl rings bearing phenyl substituents.
Use of Calcium Carbide as an Ethynyl Source
A cost-effective and safe method for introducing ethynyl groups involves using calcium carbide (CaC2) as the ethynyl source. This two-step process includes:
- Generation of acetylene gas from CaC2.
- Reaction of acetylene with the cyclopropyl precursor under controlled conditions to form the ethynyl-substituted cyclopropylbenzene.
This method avoids the use of expensive or toxic alkynyl reagents and is scalable for practical synthesis.
The key step in the preparation is the formation of the ethynyl substituent on the cyclopropyl ring. Mechanistic studies indicate that:
- The alkynylation proceeds via nucleophilic attack of an alkynylmetal species on an electrophilic carbon of the cyclopropyl intermediate.
- The cyclopropyl ring remains intact during the coupling, preserving the strained three-membered ring structure.
- Catalysts such as copper(I) iodide facilitate the formation of the alkynylmetal intermediate and promote coupling efficiency.
| Method | Key Reagents/Conditions | Advantages | Disadvantages | Yield Range |
|---|---|---|---|---|
| Multi-step reduction/oxidation | LiAlH4, PCC, K2CO3; 0–20 °C | Well-established; versatile | Multi-step, time-consuming | Moderate to high |
| Copper-catalyzed alkynylation | CuI, 8-hydroxyquinoline, ethanol, 80 °C | High selectivity; good functional group tolerance | Requires purification steps | High (up to 99%) |
| Calcium carbide ethynylation | CaC2 as ethynyl source | Low-cost, safe, scalable | Requires gas handling precautions | Good |
- Optimization of copper-catalyzed coupling reactions shows that ligand choice (e.g., 8-hydroxyquinoline) and base (e.g., potassium carbonate) significantly affect yield and purity.
- Temperature control is critical to minimize side reactions such as homocoupling of alkynes or ring-opening of cyclopropyl groups.
- Purification typically involves flash column chromatography using petroleum ether or ethyl acetate mixtures to separate the desired product from byproducts.
- Spectroscopic methods such as ^1H and ^13C NMR, GC-MS, and LC-MS are essential for confirming the structure and purity of the synthesized compound.
Chemical Reactions Analysis
Types of Reactions: (2-Ethynyl-1-phenylcyclopropyl)benzene can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenyl ring can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The ethynyl group can be oxidized to form carbonyl compounds or reduced to form alkenes or alkanes.
Substitution Reactions: The cyclopropyl ring can undergo ring-opening reactions under certain conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens in the presence of a catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products:
Nitration: Nitro-(2-ethynyl-1-phenylcyclopropyl)benzene.
Oxidation: Carbonyl derivatives of this compound.
Reduction: Alkenes or alkanes derived from the ethynyl group.
Scientific Research Applications
(2-Ethynyl-1-phenylcyclopropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Mechanism of Action
The mechanism of action of (2-Ethynyl-1-phenylcyclopropyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the phenyl ring acts as a nucleophile, attacking the electrophile to form a sigma complex, which then loses a proton to regenerate the aromatic system .
Comparison with Similar Compounds
1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Structural Differences :
- The methoxy group (-OCH₃) replaces the benzene ring attached to the cyclopropane in (2-Ethynyl-1-phenylcyclopropyl)benzene.
- Reduced steric bulk compared to the phenyl substituent.
Physicochemical and Toxicological Properties :
Key Findings :
Ethyl-Substituted Benzene Derivatives
Examples from include (1-ethyloctyl)benzene (3-Phenyldodecane) and (1-ethyldodecyl)benzene.
Comparison Highlights :
Key Findings :
- Ethyl-substituted derivatives exhibit higher solubility in nonpolar solvents due to alkyl chains, whereas this compound’s aromaticity limits solubility .
- The cyclopropane core in the target compound offers unique reactivity absent in alkyl-substituted analogs.
Benzimidazole Derivatives (e.g., Ethyl 1-[3-(2-oxopyrrolidin-1-yl)propyl]-2-phenyl-1H-benzimidazole-5-carboxylate)
Structural and Functional Contrasts :
Reactivity :
- Benzimidazoles undergo electrophilic substitution at the 5-position, whereas the ethynyl group in the target compound enables alkyne-specific reactions .
Critical Data Gaps and Research Needs
- Ecological Impact: No data available for this compound regarding persistence, bioaccumulation, or soil mobility. Analogous cyclopropane compounds often show moderate environmental mobility due to low polarity .
- Chronic Toxicity: Limited data exist for long-term exposure risks. The compound’s R&D status necessitates further toxicological profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
